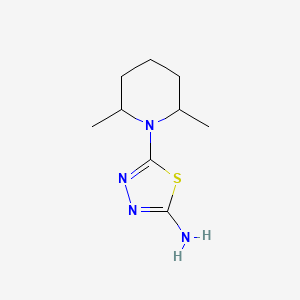![molecular formula C8H8N2O B1312225 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 737003-45-1](/img/structure/B1312225.png)
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” is a heterocyclic compound . It has the empirical formula C8H8N2O and a molecular weight of 148.16 . This compound is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . It has also been identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .
Synthesis Analysis
The synthesis of “1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” and its derivatives has been reported in several studies . For instance, one study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” can be represented by the SMILES string "Oc1cnc2[nH]ccc2c1" . This indicates that the compound contains a pyrrolopyridine core with a hydroxyl group attached to the 5-position and a methyl group attached to the nitrogen atom .
Applications De Recherche Scientifique
-
VEGFR-2 Inhibitor Synthesis
- Field : Biochemistry
- Application Summary : “1H-Pyrrolo[2,3-b]pyridin-5-ol” is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . VEGFR-2 is a key receptor involved in vasculogenesis and angiogenesis.
- Method of Application : The specific experimental procedures and technical details were not provided in the source .
- Results : The synthesis of VEGFR-2 inhibitors could potentially lead to the development of new treatments for diseases like cancer where angiogenesis plays a crucial role .
-
FGFR Targeting
- Field : Cancer Therapy
- Application Summary : Derivatives of “1H-Pyrrolo[2,3-b]pyridine”, which includes “1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol”, are being developed to target Fibroblast Growth Factor Receptors (FGFRs) .
- Method of Application : The specific experimental procedures and technical details were not provided in the source .
- Results : Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
-
Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist
- Field : Biochemistry
- Application Summary : “1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” is used in the synthesis of a potent, selective, and orally bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist .
- Method of Application : The specific experimental procedures and technical details were not provided in the source .
- Results : The synthesis of this inverse agonist could potentially lead to the development of new treatments for diseases where the Retinoic Acid Receptor-Related Orphan Receptor C2 plays a crucial role .
Safety And Hazards
“1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that the compound may be harmful if swallowed. Further safety information should be obtained from the material safety data sheet (MSDS) provided by the supplier .
Orientations Futures
The future directions for research on “1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” could involve further exploration of its biological activities and potential therapeutic applications . For instance, it could be interesting to investigate its potential as a lead compound for the development of new FGFR inhibitors . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyrrolo[2,3-b]pyridine scaffold could be beneficial in medicinal and agricultural chemistry .
Propriétés
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridin-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-3-2-6-4-7(11)5-9-8(6)10/h2-5,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIKASUARYIORO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=CN=C21)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460785 |
Source


|
| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |
CAS RN |
737003-45-1 |
Source


|
| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1312142.png)
![5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)
![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)



![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)




![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)

![2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-](/img/structure/B1312201.png)